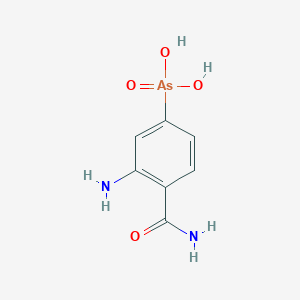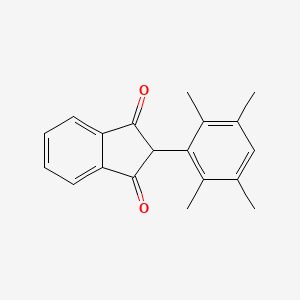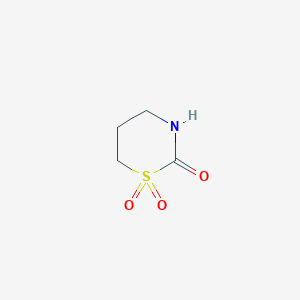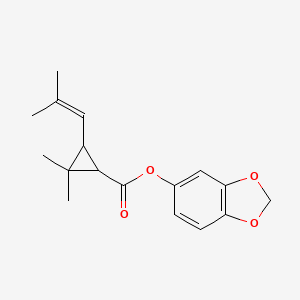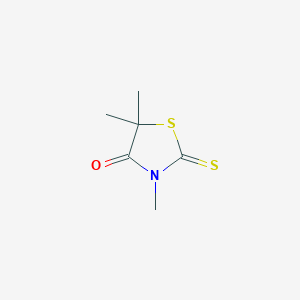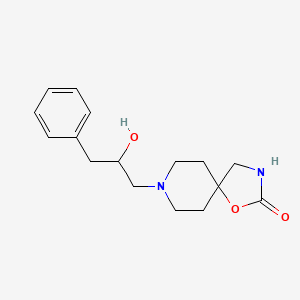
8-(2-Hydroxy-3-phenyl)propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including cyclization and functional group transformations, to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound’s unique structure and properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spirotetramat Metabolite BYI08330-mono-hydroxy: This compound shares a similar spirocyclic structure and is known for its biological activities.
4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one: Another compound with a similar core structure, used as a GlyT1 inhibitor.
Uniqueness
8-(2-Hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5229-85-6 |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
8-(2-hydroxy-3-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C16H22N2O3/c19-14(10-13-4-2-1-3-5-13)11-18-8-6-16(7-9-18)12-17-15(20)21-16/h1-5,14,19H,6-12H2,(H,17,20) |
Clave InChI |
XQCQBWOFMOHMCI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CNC(=O)O2)CC(CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


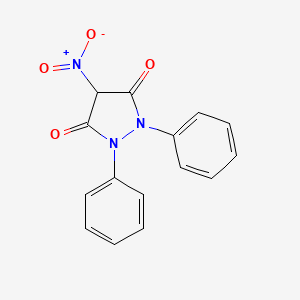


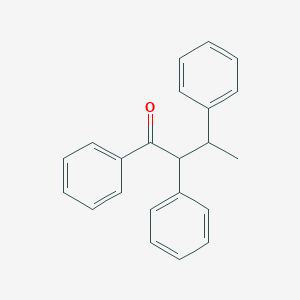
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
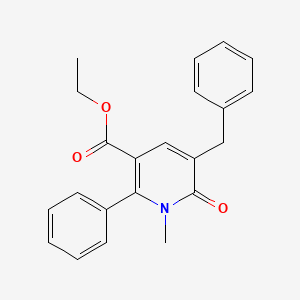

![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
